1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine
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Overview
Description
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9F4NO. It is characterized by the presence of a trifluoromethoxy group and a fluoro substituent on a phenyl ring, attached to an ethanamine moiety.
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the condensation of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy and fluoro groups enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine include:
4-(Trifluoromethoxy)phenylethylamine: Lacks the fluoro substituent, resulting in different chemical properties.
3-Fluoro-4-methoxyphenylethylamine: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
3,4-Difluorophenylethylamine: Has two fluoro substituents, leading to distinct chemical behavior. The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethoxy groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTYHJQUBPHRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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